molecular formula C19H18F2N2O3 B10807771 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

Cat. No.: B10807771
M. Wt: 360.4 g/mol
InChI Key: XNPYSDIFMOBGRF-JJFYIABZSA-N
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Description

2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features a difluoromethoxyphenyl group, an indole moiety, and a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized boron reagents and tailored reaction conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and phenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways and exerting therapeutic effects . The difluoromethoxy group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is unique due to its combination of a difluoromethoxyphenyl group and an indole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H18F2N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C19H18F2N2O3/c1-13-10-15-4-2-3-5-17(15)23(13)18(24)12-25-22-11-14-6-8-16(9-7-14)26-19(20)21/h2-9,11,13,19H,10,12H2,1H3/b22-11-

InChI Key

XNPYSDIFMOBGRF-JJFYIABZSA-N

Isomeric SMILES

CC1CC2=CC=CC=C2N1C(=O)CO/N=C\C3=CC=C(C=C3)OC(F)F

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CON=CC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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